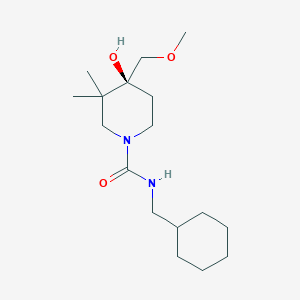

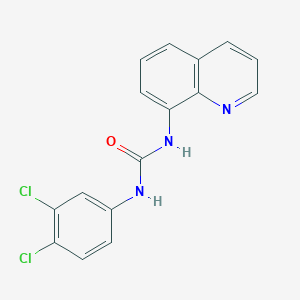

![molecular formula C16H14F3N5 B5635030 N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)

N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures related to N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine, often involves reactions of hydroxymethyl pyrazole derivatives with primary amines. These processes are characterized by the use of spectroscopic methods such as FT-IR, UV–visible, and proton NMR for structural identification. Microwave irradiation has also been employed in the synthesis of related pyrimidine-pyrazole compounds, showcasing an efficient and eco-friendly method that yields a wide range of functionalized products (Titi et al., 2020); (Deohate & Palaspagar, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated through single-crystal X-ray diffraction, revealing intricate details like bond angles, plane distortions, and intramolecular interactions. These analyses often show that the nitrogen and oxygen atoms are in-plane with the aromatic ring, while the aminomethyl chain forms a second plane, leading to a distinct angular geometry between these planes (Murugavel et al., 2014).

Chemical Reactions and Properties

Compounds of this nature undergo a variety of chemical reactions, including cyclocondensation and N-alkylation, to form a diverse array of derivatives with potential biological activities. The use of p-toluenesulfonic acid in ethanol under specific conditions has been reported to facilitate such transformations, highlighting the versatility and reactivity of the pyrimidin-4-amine framework (Jadhav et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in various fields. Computational methods like Density Functional Theory (DFT) are often employed to predict these properties, providing insights into their behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, potential sites for functionalization, and interaction with biomolecules, are essential for understanding the utility of these compounds in medicinal chemistry. Studies involving DFT and other computational chemistry techniques help in mapping the electron density and predicting the sites of chemical reactivity, which are vital for their application as pharmaceutical agents.

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 hazard symbol, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Orientations Futures

The compound has shown promising results in inhibiting various RET mutations and fusion-driven NSCLC and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . Therefore, it has potential for further development and application in cancer treatment.

Propriétés

IUPAC Name |

N-methyl-N-[(3-pyrazol-1-ylphenyl)methyl]-2-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5/c1-23(14-6-8-20-15(22-14)16(17,18)19)11-12-4-2-5-13(10-12)24-9-3-7-21-24/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGGYMKFOLPMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)N2C=CC=N2)C3=NC(=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)

![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)

![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634982.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)

![[1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5635010.png)

![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)

![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)

![2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5635034.png)

![2-[4-(3-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5635055.png)